molecular formula C10H15ClN2O B13219208 N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride

N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride

Cat. No.: B13219208
M. Wt: 214.69 g/mol
InChI Key: OGSWVKLPULNHGE-UHFFFAOYSA-N
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Description

N-{[4-(Aminomethyl)phenyl]methyl}acetamide hydrochloride (CAS 25027-73-0) is an acetamide derivative characterized by a benzyl scaffold substituted with an aminomethyl group and an acetamide moiety, forming a hydrochloride salt. The hydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical and biochemical applications . Structurally, the compound combines a polar acetamide group with a hydrophobic aromatic core, enabling interactions with biological targets such as enzymes or receptors.

Notably, this compound has been studied in crystallographic contexts, such as its complex with Factor VIIa, a serine protease involved in blood coagulation. Its molecular formula is C10H15ClN2O, with a molecular weight of 214.69 g/mol .

Properties

Molecular Formula

C10H15ClN2O

Molecular Weight

214.69 g/mol

IUPAC Name

N-[[4-(aminomethyl)phenyl]methyl]acetamide;hydrochloride

InChI

InChI=1S/C10H14N2O.ClH/c1-8(13)12-7-10-4-2-9(6-11)3-5-10;/h2-5H,6-7,11H2,1H3,(H,12,13);1H

InChI Key

OGSWVKLPULNHGE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NCC1=CC=C(C=C1)CN.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride typically involves the reaction of 4-(aminomethyl)benzylamine with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

[ \text{4-(aminomethyl)benzylamine} + \text{acetic anhydride} \rightarrow \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} ]

The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt form:

[ \text{N-{[4-(aminomethyl)phenyl]methyl}acetamide} + \text{HCl} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of automated reactors and purification systems ensures consistent quality and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The aminomethyl group can participate in substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed.

Major Products Formed

    Oxidation: Formation of N-{[4-(aminomethyl)phenyl]methyl}acetamide oxides.

    Reduction: Formation of reduced derivatives of the compound.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of biochemical pathways and as a probe for investigating cellular processes.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of various products.

Mechanism of Action

The mechanism of action of N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group allows the compound to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved. The compound’s ability to form hydrogen bonds and electrostatic interactions plays a crucial role in its mechanism of action.

Comparison with Similar Compounds

Table 1: Structural and Pharmacological Comparison of Selected Acetamide Derivatives

Compound Name Molecular Formula Key Substituents Pharmacological Activity Source
N-{[4-(Aminomethyl)phenyl]methyl}acetamide HCl C10H15ClN2O Aminomethylbenzyl, HCl salt Factor VIIa inhibition
N-[4-(4-Chlorophenylsulfamoyl)phenyl]acetamide C14H13ClN2O3S Sulfamoyl, 4-chlorophenyl Enzyme inhibition (hypothetical)
2-[4-(Adamantan-1-yl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide HCl C21H29ClN2O3 Adamantyl, phenoxy, dimethylaminoethyl Lipophilicity modulation
N-(4-(5-Chloro-1,3-benzoxazol-2-yl)phenyl)acetamide C15H11ClN2O2 Benzoxazolyl, chloro Receptor binding enhancement
N-[4-(1-Aminoethyl)phenyl]acetamide HCl C10H15ClN2O 1-Aminoethyl, HCl salt Structural isomer with altered steric effects
Acetyl Fentanyl HCl C21H26ClN2O Piperidinyl, phenethyl Opioid activity

Key Findings:

Pharmacological Diversity: Analgesic Activity: Compounds like N-[4-[(4-methyl-1-piperazinyl)sulfonyl]phenyl]acetamide (compound 35 in ) exhibit analgesic activity comparable to paracetamol due to sulfonamide and piperazine groups enhancing receptor interactions . Anticoagulant Potential: The target compound’s interaction with Factor VIIa highlights its role in modulating coagulation pathways, unlike acetyl fentanyl (an opioid) or benzoxazole derivatives .

Heterocyclic Substituents: Benzoxazole () and sulfamoyl () groups introduce hydrogen-bonding or π-π stacking capabilities, influencing target selectivity .

Biological Activity

N-{[4-(aminomethyl)phenyl]methyl}acetamide hydrochloride, also known as a derivative of acetamide, has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This compound is particularly noted for its role as an inhibitor of nitric oxide synthase (NOS), which is crucial for the production of nitric oxide (NO) in various physiological processes.

  • Molecular Formula : C10H14ClN2O
  • Molecular Weight : 214.69 g/mol
  • Structure : The compound features a phenyl ring substituted with an aminomethyl group and an acetamide functional group.

This compound primarily acts by inhibiting nitric oxide synthase, which is responsible for the conversion of L-arginine to nitric oxide. This inhibition can lead to significant effects on various biological pathways, including:

  • Vascular Function : By modulating NO levels, the compound can influence vascular smooth muscle relaxation and endothelial function.
  • Inflammatory Response : It has been shown to affect the synthesis of pro-inflammatory mediators such as IL-6 and IL-8, indicating a role in inflammatory pathways.

Biological Activities

  • Inhibition of Nitric Oxide Synthase
    • The compound has been identified as a potent inhibitor of NOS, which plays a critical role in various physiological and pathological processes.
  • Impact on Inflammation
    • Studies indicate that this compound enhances the synthesis of pro-inflammatory cytokines, suggesting its potential use in inflammatory conditions.
  • Pharmacological Applications
    • Due to its biological activities, this compound is being explored for applications in treating conditions related to inflammation and vascular dysfunction.

Table 1: Summary of Biological Activities

ActivityEffectReference
Nitric Oxide Synthase InhibitionReduces NO production
Pro-inflammatory Mediator SynthesisIncreases IL-6 and IL-8 levels
Vascular RelaxationModulates smooth muscle relaxation

Case Studies

  • Study on Inflammatory Response
    • A study conducted on macrophages demonstrated that treatment with this compound resulted in increased levels of nitric oxide and pro-inflammatory cytokines. This suggests that while it inhibits NOS, it may also trigger compensatory inflammatory responses .
  • Vascular Studies
    • Research involving isolated rat aorta indicated that the compound could induce relaxation in vascular tissues, supporting its potential therapeutic role in managing hypertension and other vascular disorders .

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